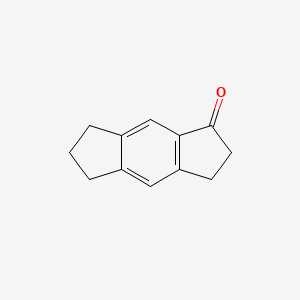

3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Übersicht

Beschreibung

3,5,6,7-tetrahydro-s-indacen-1(2H)-one is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.227. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

Synthesis of Core-Expanded Indacene Isomers

The successful synthesis of core-expanded indacene isomers, dicyclopenta[b,g]-naphthalene and dicyclopenta[a,f]naphthalene, demonstrated their global antiaromaticity and open-shell singlet ground state. These findings are significant in the study of antiaromatic molecules and their electronic structures (Xu et al., 2021).

Electronic and Vibrational Properties

Research on 1,3,5,7-tetra-tert-butyl-s-indacene (TTBI) explored its electronic and vibrational properties, highlighting the impact of alkyl substitution on bond length alternation in s-indacene structures (Gellini et al., 1993).

Synthesis of Mononuclear Rh(I) and Ir(I) Complexes

The synthesis and characterization of monometallic complexes with Rh(COD) and Ir(COD) of dihydro-s-indacene variants provided insights into the synthesis and properties of such complexes, useful in organometallic chemistry (Bisello et al., 2000).

Chemical Properties and Reactivity

Ligand-Centered Oxidation in Diiron s-Indacene Complex

The study of ligand-centered oxidation in a diiron s-indacene complex contributed to the understanding of molecular oxidation and reduction mechanisms in metal-indacene complexes (Roussel et al., 2000).

Synthesis and Properties of Novel Indacene

The synthesis of a new indacene compound, 2,6-diphenyl-1,5-diaza-1,5-dihydro-s-indacene, and its electroluminescent properties showcased its potential application in organic light-emitting diodes (OLEDs) (Chen et al., 2003).

Materials Science and Engineering Applications

Synthesis of Carbon-Bridged Phenylenevinylene Congeners

The synthesis of 1H-indenes, dihydro-s-indacenes, and diindenoindacenes as carbon-bridged phenylenevinylene derivatives highlighted their physical properties beneficial for ambipolar organic semiconductor materials (Zhu et al., 2009).

Thermally Induced Reversible Solid-State Transformation

The study of novel s-indacene 1,3,5,7-tetraone derivatives demonstrated unique thermally induced polymorphic transformations, suggesting their potential in organic optoelectronics and molecular actuators (Shen et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5,6,7-tetrahydro-2H-s-indacen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-5-4-10-6-8-2-1-3-9(8)7-11(10)12/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDKNEXOGZDIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C1)C(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554733.png)

![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)

![6-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554739.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)

![4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2554752.png)